molecular formula C11H9NO4 B12925354 5-(Formyloxy)-1H-indol-6-yl acetate

5-(Formyloxy)-1H-indol-6-yl acetate

Cat. No.: B12925354
M. Wt: 219.19 g/mol
InChI Key: QNNHWNGPHCODLB-UHFFFAOYSA-N
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Description

5-(Formyloxy)-1H-indol-6-yl acetate is an indole derivative featuring a formyloxy (-OCHO) group at the 5-position and an acetate (-OAc) group at the 6-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. The formyloxy group, an ester of formic acid, introduces unique reactivity and stability considerations compared to bulkier acyloxy groups (e.g., acetyl). The acetate at position 6 may influence hydrogen-bonding interactions and solubility, as seen in related compounds . Structural characterization of such molecules often employs X-ray crystallography, with tools like SHELX programs being widely used for refinement and analysis .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(5-formyloxy-1H-indol-6-yl) acetate

InChI

InChI=1S/C11H9NO4/c1-7(14)16-11-5-9-8(2-3-12-9)4-10(11)15-6-13/h2-6,12H,1H3

InChI Key

QNNHWNGPHCODLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CNC2=C1)OC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Formyloxy)-1H-indol-6-yl acetate typically involves the formylation and acetylation of an indole precursor. One common method is the reaction of indole with formic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Formyloxy)-1H-indol-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formyloxy group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of 5-(Hydroxy)-1H-indol-6-yl acetate.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-(Formyloxy)-1H-indol-6-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Formyloxy)-1H-indol-6-yl acetate involves its interaction with specific molecular targets and pathways. The formyloxy and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Positions and Functional Groups

  • 5-(3-Methylbut-2-en-1-yl)-1-(methylsulfonyl)-1H-indol-6-yl acetate (20): Substituents: A 3-methylbut-2-en-1-yl group at position 5 and a methylsulfonyl (-SO₂Me) group at position 1. The acetate at position 6 matches the target compound. Key Differences: The 5-position substituent is a hydrophobic aliphatic chain, contrasting with the polar formyloxy group in the target compound.
  • 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate :

    • Substituents : Bromo and chloro groups at positions 5 and 6, with an acetyl at position 1 and acetate at position 3.
    • Key Differences : Halogen substituents introduce steric bulk and electronic effects distinct from the formyloxy group. The acetate at position 3 may alter hydrogen-bonding patterns compared to position 6 .
  • Methyl 2-(1-(4-methoxybenzyl)-1H-indol-6-yl)acetate :

    • Substituents : A 4-methoxybenzyl group at position 1 and a methyl ester-linked acetate at position 5.
    • Key Differences : The 4-methoxybenzyl group enhances lipophilicity, while the methyl ester (vs. free acetate) affects hydrolysis rates and bioavailability .

Stability and Reactivity

  • Formyloxy vs. Acetoxy Groups : The formyloxy group in the target compound is more prone to hydrolysis than bulkier esters (e.g., acetyloxy) due to formic acid’s higher acidity. This necessitates careful handling under aqueous conditions .
  • Hydrogen Bonding : In compound 7 (), the acetyl group participates in N–H···O hydrogen bonds. The target compound’s acetate at position 6 may similarly stabilize crystal packing, while the formyloxy group could engage in weaker C–H···O interactions .

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